7-Bromo-3-methylimidazo[1,5-a]pyridine
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Description
7-Bromo-3-methylimidazo[1,5-a]pyridine (7-Br-3-MIP) is a heterocyclic aromatic compound that has been studied in recent years for its potential applications in scientific research and laboratory experiments. 7-Br-3-MIP is a derivative of imidazopyridine, which is a class of compounds known for their aromatic properties and their ability to act as ligands and catalysts. 7-Br-3-MIP is a useful compound for scientists due to its ability to act as a ligand in various reactions, its low toxicity, and its low cost.
Scientific Research Applications
Synthesis of New Derivatives
Field
Chemistry of Heterocyclic Compounds
Application
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
Method
The method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .
Results
The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .
Optoelectronic Devices and Sensors
Field
Materials Science
Application
Imidazo[1,5-a]pyridine nuclei and derivatives have shown promising innovations in different technological applications, such as optoelectronic devices and sensors .
Method
The specific methods of application or experimental procedures were not detailed in the source.
Results
The results or outcomes obtained were not detailed in the source.
Anti-cancer Drugs
Field
Pharmaceutical Field
Application
Imidazo[1,5-a]pyridine nuclei and derivatives have been used in the development of anti-cancer drugs .
Results
Antituberculosis Agents
Application
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them potential candidates for antituberculosis agents .
Results
Light-Sensitive Dyes and Data Storage
Application
Imidazo[1,2-a]pyridine derivatives have been used in the role of light-sensitive dyes and optical media for data storage .
Results
Fluorescent Probes
Field
Chemical Analysis
Application
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Results
Antileishmanial Agents
Application
Imidazo[1,2-a]pyridines have shown significant potency against Leishmania, a parasitic disease, making them potential candidates for antileishmanial agents .
Results
Anticonvulsant Agents
Application
Imidazo[1,2-a]pyridines have been described as potential anticonvulsant agents .
Results
Antimicrobial Agents
Application
Imidazo[1,2-a]pyridines have shown promising antimicrobial properties .
properties
IUPAC Name |
7-bromo-3-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJBEGDFGMCEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methylimidazo[1,5-a]pyridine | |
CAS RN |
1379355-19-7 |
Source
|
Record name | 7-bromo-3-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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